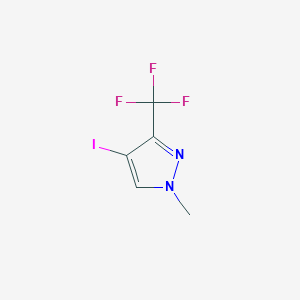

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3IN2/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDJDRAUUFYKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole CAS number

An In-depth Technical Guide: 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2] Within this class, halogenated pyrazoles serve as exceptionally valuable building blocks, enabling the synthesis of complex molecular architectures through modern cross-coupling chemistry.[3] This guide focuses on this compound, a highly functionalized intermediate poised for applications in drug discovery and agrochemical development.

The strategic placement of three key functional groups defines its utility. The iodine atom at the 4-position acts as a versatile synthetic handle for introducing molecular diversity.[3] The trifluoromethyl (CF₃) group at the 3-position often enhances metabolic stability, lipophilicity, and binding affinity, properties crucial for developing effective drug candidates.[1][4] Finally, the N-methyl group prevents tautomerization and provides a fixed substitution pattern, simplifying synthetic outcomes.[1] This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature. Its structural attributes and key identifiers are summarized in the table below. The combination of the electron-withdrawing trifluoromethyl group and the polarizable iodine atom on the aromatic pyrazole ring dictates its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 1194377-09-7 | |

| Molecular Formula | C₅H₄F₃IN₂ | |

| Molecular Weight | 276.00 g/mol | |

| Appearance | Solid | |

| InChI Key | ZQDJDRAUUFYKJA-UHFFFAOYSA-N | |

| SMILES String | IC1=CN(C)N=C1C(F)(F)F |

The trifluoromethyl group significantly influences the electronic nature of the pyrazole ring, while the iodine atom at the C4 position is the primary site for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions.[3]

Synthesis and Functionalization

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For trifluoromethyl-pyrazoles, a common precursor is a trifluoromethylated β-diketone or its enol ether.[5] The subsequent iodination is typically achieved via electrophilic substitution.

A general synthetic pathway is outlined below. The process begins with the reaction of a trifluoromethylated building block, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with methylhydrazine to form the N-methyl-trifluoromethyl-pyrazole core. This is followed by a regioselective iodination step. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation, often yielding the 4-iodo isomer with high selectivity.[4][6]

Caption: General synthetic workflow for this compound.

Reactivity and Application in Cross-Coupling

The true synthetic power of this compound lies in the reactivity of its carbon-iodine bond. This feature makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][7]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable for further functionalization or as structural elements in bioactive molecules.

Caption: Key cross-coupling reactions utilizing the 4-iodopyrazole scaffold.

Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds. Its utility as a precursor is particularly notable in the development of kinase inhibitors and central nervous system (CNS) agents.[3][4]

-

Protein Kinase Inhibitors: The pyrazole scaffold is frequently employed in the design of inhibitors for kinases such as JNK, c-Met, and CDKs, which are critical targets in oncology and inflammatory diseases.[3] The ability to diversify the 4-position allows for fine-tuning of selectivity and potency.

-

GABA Receptor Modulators: Pyrazole derivatives are explored as modulators of GABA receptors, which are important in treating neurological and psychiatric disorders.[4] The trifluoromethyl group can enhance lipophilicity, which is often crucial for penetration of the blood-brain barrier.[4]

-

Agrochemicals: In agrochemistry, iodinated and trifluoromethylated pyrazoles are investigated as potent herbicides and insecticides. These substitutions can disrupt key biological processes in pests.[4]

Caption: From versatile intermediate to diverse biological applications.

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized by a qualified laboratory professional. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of analogous iodinated pyrazoles.[4][6]

-

Cyclocondensation:

-

To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol (EtOH), add methylhydrazine (1.0-1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude 1-methyl-3-trifluoromethyl-1H-pyrazole may be purified by distillation or column chromatography, or used directly in the next step.

-

-

Iodination:

-

Dissolve the crude or purified 1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki coupling using the title compound.[3][7]

-

Reaction Setup:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the mixture to 80-100°C and stir vigorously for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-substituted pyrazole.

-

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, related halogenated and trifluoromethylated pyrazoles require careful handling.[8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Hazards: Based on analogous compounds, potential hazards may include skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

Conclusion and Future Perspectives

This compound (CAS: 1194377-09-7) is a high-value synthetic intermediate with significant potential for academic and industrial research. Its well-defined structure, featuring a reactive iodine handle and a bio-relevant trifluoromethyl group, makes it an ideal precursor for constructing diverse libraries of complex molecules. Its primary application lies in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of novel candidates for drug discovery and agrochemical development. Future research may focus on expanding the scope of its synthetic transformations, developing more sustainable synthetic routes, and exploring its application in creating novel materials and therapeutics.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]

- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.es [fishersci.es]

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole chemical properties

An In-depth Technical Guide to 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Properties, Synthesis, and Reactivity

Introduction

This compound, identified by CAS Number 1194377-09-7, is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure incorporates a pyrazole core, a scaffold prevalent in numerous biologically active molecules and pharmaceuticals.[2][3] The strategic placement of three key substituents—a methyl group at the N1 position, a trifluoromethyl (CF₃) group at C3, and an iodine atom at C4—endows this molecule with a unique combination of properties. The electron-withdrawing trifluoromethyl group often enhances metabolic stability and lipophilicity, crucial parameters in drug design, while the carbon-iodine bond serves as a versatile and highly reactive synthetic handle for constructing more complex molecular architectures through various cross-coupling reactions.[4][5]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a building block in modern organic synthesis.

Physicochemical and Spectroscopic Properties

The compound is typically a solid at room temperature.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1194377-09-7 | [1] |

| Molecular Formula | C₅H₄F₃IN₂ | [1] |

| Molecular Weight | 276.00 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES | IC1=CN(C)N=C1C(F)(F)F | [1] |

| InChI Key | ZQDJDRAUUFYKJA-UHFFFAOYSA-N | [1] |

Spectroscopic Data

| Spectroscopy | Data for 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole[6] |

| ¹H NMR (600 MHz, CDCl₃) | δ 7.97 (s, 1H, 5-H), 7.55–7.53 (m, 2H), 7.31–7.29 (m, 2H), 2.42 (s, 3H) |

| ¹³C{¹H} NMR (151 MHz, CDCl₃) | δ 144.9 (q, ²JC–F = 37.2 Hz), 138.5, 136.7, 134.4, 130.3, 121.0 (q, ¹JC–F = 270.2 Hz), 119.7, 55.9 (q, ³JC–F ≈ 1.6 Hz), 21.1 |

| ¹⁹F NMR (565 MHz, CDCl₃) | δ -61.72 (s, CF₃) |

| IR (neat) | ν 1521, 1470, 1394, 1230, 1163, 1129, 1066, 992, 813 cm⁻¹ |

The ¹⁹F NMR shows a characteristic singlet for the CF₃ group, while the ¹³C NMR displays the expected quartet for the CF₃ carbon due to C-F coupling. The C4 carbon bearing the iodine atom shows a significant upfield shift.

Synthesis and Regioselectivity

The synthesis of 4-iodo-3-trifluoromethyl-pyrazoles hinges on the regioselective iodination of a suitable pyrazole precursor. Direct electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich site.[7] For 1-aryl-3-CF₃-pyrazoles, a highly efficient and regioselective method involves using ceric ammonium nitrate (CAN) as a catalyst with elemental iodine (I₂).[6][8] This method provides the 4-iodo isomer in high yield, avoiding the formation of the 5-iodo isomer which can be obtained under different conditions (e.g., lithiation followed by quenching with I₂).[6][8]

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: CAN-Mediated Iodination

This protocol is adapted from the selective iodination of similar 1-aryl-3-CF₃-pyrazoles.[6]

-

Preparation: In a round-bottom flask, dissolve the starting material, 1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 equiv), in a suitable solvent such as acetonitrile.

-

Addition of Reagents: Add elemental iodine (I₂, ~1.1 equiv) to the solution.

-

Initiation: Add a catalytic amount of ceric ammonium nitrate (CAN, ~0.1 equiv) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The C4-iodine bond is the primary site of reactivity, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkynyl, and amino groups, generating diverse libraries of functionalized pyrazoles for screening in drug discovery and agrochemical development.[6][9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound.[10] this compound readily participates in this reaction, where the C-I bond undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[9] This reaction is invaluable for synthesizing 4-aryl or 4-heteroaryl pyrazole derivatives.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is based on a rapid microwave-assisted procedure for similar 4-iodopyrazoles.[9]

-

Materials: this compound, arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Cesium carbonate (Cs₂CO₃), 1,2-Dimethoxyethane (DME), Water.

-

Procedure:

-

To a microwave vial, add the pyrazole (1.0 equiv), the arylboronic acid (1.0-1.2 equiv), Cs₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (2-5 mol%).

-

Add DME and water (e.g., 4:1 ratio).

-

Purge the vial with an inert gas (e.g., nitrogen or argon) and seal it.

-

Place the vial in a microwave reactor and irradiate the mixture at 90-120 °C for 5-20 minutes.[9]

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the 4-arylpyrazole product.

-

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] The reaction is co-catalyzed by palladium and copper complexes.[13] The C-I bond of the pyrazole is highly reactive in this transformation, allowing for the efficient synthesis of 4-alkynyl-pyrazoles, which are important scaffolds in medicinal chemistry.

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

This is a general procedure adapted from protocols for similar iodo-heterocycles.[13][14]

-

Materials: this compound, terminal alkyne, PdCl₂(PPh₃)₂, Copper(I) iodide (CuI), a base (e.g., Triethylamine or Diisopropylamine), and a solvent (e.g., THF or DMF).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

-

Add the solvent, followed by the base.

-

Add the terminal alkyne (1.2-1.5 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product via column chromatography to isolate the 4-alkynylpyrazole.

-

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[15][16] This reaction is a powerful tool for installing primary or secondary amine functionalities at the C4 position of the pyrazole ring. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this transformation.[17]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is based on general conditions for the amination of iodo-heterocycles.[17][18]

-

Materials: this compound, primary or secondary amine, a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., NaOt-Bu or K₃PO₄), and an anhydrous aprotic solvent (e.g., Toluene or Dioxane).

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium source (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add the base (1.5-2.0 equiv), followed by the pyrazole (1.0 equiv).

-

Add the anhydrous solvent and then the amine (1.2-1.5 equiv).

-

Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

-

Extract the aqueous layer, combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

-

After concentration, purify the product by column chromatography.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, related iodo- and trifluoromethyl-pyrazole compounds require careful handling.

-

General Hazards: Similar compounds are classified as acutely toxic if swallowed and may cause skin and eye irritation.[19][20]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] Avoid inhalation of dust and contact with skin and eyes.[20]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[21]

References

- 1. This compound AldrichCPR 1194377-09-7 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.com]

- 20. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 21. fishersci.com [fishersci.com]

The Strategic Utility of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a multitude of clinically successful therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it an ideal bioisostere for other aromatic and heterocyclic systems. The strategic incorporation of substituents onto the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable building block, 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole, detailing its synthesis, properties, and pivotal role in the development of targeted therapeutics. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the iodo substituent provides a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an indispensable tool for the medicinal chemist.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Weight | 276.00 g/mol | |

| Molecular Formula | C₅H₄F₃IN₂ | |

| Appearance | Solid | |

| CAS Number | 1194377-09-7 | |

| InChI Key | ZQDJDRAUUFYKJA-UHFFFAOYSA-N | |

| SMILES String | IC1=CN(C)N=C1C(F)(F)F | |

| Melting Point | 108-110 °C (for 4-iodopyrazole) | [1][2] |

| Water Solubility | Soluble (for 4-iodopyrazole) | [1] |

Note: Some physicochemical data are for the closely related compound 4-iodopyrazole and are provided as an estimate.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: first, the synthesis of the precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazole, followed by its regioselective iodination at the 4-position.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

A practical and high-yielding synthesis of the pyrazole core can be achieved starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.[3][4][5]

Experimental Protocol:

-

To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in a suitable solvent such as ethanol, add methylhydrazine dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

-

The desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer is separated and isolated based on differences in boiling points through fractional distillation.[3][4]

Step 2: Iodination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

The introduction of an iodine atom at the 4-position of the pyrazole ring is a critical step that renders the molecule highly versatile for further functionalization. This can be achieved through electrophilic iodination using various reagents. A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as ceric ammonium nitrate (CAN).[6]

Experimental Protocol:

-

Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a suitable solvent, such as acetonitrile.

-

Add elemental iodine (I₂) to the solution.

-

Slowly add a solution of ceric ammonium nitrate (CAN) in the same solvent to the reaction mixture at room temperature.

-

Stir the mixture for several hours, monitoring the progress of the reaction by TLC.

-

Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is then purified by column chromatography to yield the final product.

Application in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which allow for the facile introduction of a wide array of aryl, heteroaryl, and alkynyl substituents. This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize the potency and selectivity of drug candidates.

A prime example of the application of the pyrazole scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a host of diseases, including cancer and inflammatory disorders. Many kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP, the natural substrate for kinases, thereby competitively inhibiting their activity.

Case Study: The JAK-STAT Signaling Pathway and Ruxolitinib

The Janus kinase (JAK) family of enzymes and the Signal Transducer and Activator of Transcription (STAT) proteins form a critical signaling pathway (the JAK-STAT pathway) that regulates a wide range of cellular processes, including immune responses, inflammation, and hematopoiesis.[7] Dysregulation of this pathway is a key driver in various myeloproliferative neoplasms and inflammatory diseases.

Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2, is a clinically approved therapeutic that effectively modulates this pathway.[8][9][10] While not directly synthesized from this compound, its core pyrazole structure exemplifies the principles of kinase inhibition and the importance of this heterocyclic scaffold. Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.[9] This, in turn, blocks the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation and inflammation.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery. Its strategic combination of a metabolically stable trifluoromethyl group and a synthetically tractable iodo substituent on a privileged pyrazole scaffold makes it an ideal starting point for the synthesis of complex and potent therapeutic agents. A comprehensive understanding of its synthesis, properties, and reactivity is essential for medicinal chemists aiming to leverage its full potential in the development of novel treatments for a wide range of diseases.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

-

Ruxolitinib - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

-

Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. Available at: [Link]

-

Ruxolitinib - Wikipedia. Available at: [Link]

-

Celecoxib - Wikipedia. Available at: [Link]

-

A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]

-

Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]

-

Mechanism of action - Jakafi® (ruxolitinib). Available at: [Link]

-

What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. Available at: [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

-

Celecoxib: Mechanism of Action & Structure - Study.com. Available at: [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents.

-

METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL - European Patent Office - EP 3317254 B1. Available at: [Link]

-

4-Iodo pyrazole - ChemBK. Available at: [Link]

-

Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction | Request PDF - ResearchGate. Available at: [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. Available at: [Link]

-

4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. Available at: [Link]

-

Pyrazole, 4-iodo - Chemical & Physical Properties by Cheméo. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. Available at: [Link]

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Available at: [Link]

-

3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed. Available at: [Link]

-

A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PathWhiz [pathbank.org]

- 10. Ruxolitinib - Wikipedia [en.wikipedia.org]

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole structure

An In-depth Technical Guide to 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole: Synthesis, Structure, and Application

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of molecular characteristics to achieve desired therapeutic effects.[3] The strategic functionalization of the pyrazole ring is therefore of paramount importance to drug discovery professionals.

This technical guide focuses on a key building block: This compound . The incorporation of a trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity, while the iodine atom at the 4-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[4] Understanding the synthesis, structural properties, and reactivity of this molecule is crucial for its effective application in the development of novel pharmaceuticals and agrochemicals.

This document provides a comprehensive overview for researchers and scientists, detailing the strategic synthesis with mechanistic insights, methods for structural characterization, and its application as a pivotal intermediate in complex molecule synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a five-membered diazole ring with specific substituents at the 1, 3, and 4 positions. Each substituent imparts distinct electronic and steric properties that influence the molecule's overall reactivity and utility.

-

1-Methyl Group : A small, electron-donating group that occupies one of the nitrogen atoms, resolving tautomerism and influencing the electronic distribution of the ring.

-

3-Trifluoromethyl Group : A strongly electron-withdrawing group that significantly impacts the acidity of adjacent protons and the overall electron density of the pyrazole ring.

-

4-Iodo Group : A large, polarizable halogen atom that serves as an excellent leaving group in cross-coupling reactions, making it the primary site for molecular elaboration.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | [5] |

| CAS Number | 1194377-09-7 | [5] |

| Molecular Formula | C₅H₄F₃IN₂ | [5] |

| Molecular Weight | 276.00 g/mol | [5] |

| Form | Solid | [5] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-stage process: first, the construction of the pyrazole core, followed by regioselective iodination. The control of regioselectivity during the iodination step is the most critical aspect of the synthesis.

Stage 1: Synthesis of the Precursor, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

A robust and scalable method for synthesizing the pyrazole precursor involves the cyclocondensation of an appropriate 1,3-dicarbonyl equivalent with methylhydrazine.[6] A common starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

The reaction with methylhydrazine yields a mixture of two regioisomers: 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[7][8] The formation of these isomers is a direct consequence of the two electrophilic carbonyl-like carbons in the butenone precursor, which can be attacked by either nitrogen of the asymmetric methylhydrazine. These isomers must be separated, typically by fractional distillation, before proceeding to the next step.[6]

Stage 2: Regioselective Iodination at the C4-Position

The functionalization of the pyrazole ring is heavily influenced by the electronic nature of its substituents. The C4 position is generally the most electron-rich and thus most susceptible to electrophilic attack. However, the C5 position possesses the most acidic proton, making it susceptible to deprotonation and subsequent reaction with an electrophile. This dichotomy allows for exquisite control over the site of iodination.

Causality of Regioselectivity:

-

For C4-Iodination (Electrophilic Aromatic Substitution): The reaction mechanism involves an electrophilic iodine species (I⁺). This electrophile will preferentially attack the position of highest electron density on the pyrazole ring. The combined electronic effects of the N-methyl and CF₃ groups render the C4 position the most nucleophilic, directing the substitution there.

-

For C5-Iodination (Deprotonation-Substitution): This alternative pathway involves using a strong base (like n-BuLi) to remove the most acidic proton on the ring, which is at the C5 position. The resulting pyrazole anion then attacks elemental iodine.[9]

For the synthesis of the title compound, an electrophilic pathway is required. A highly effective and regioselective method is the use of elemental iodine (I₂) in the presence of ceric ammonium nitrate (CAN).[9][10] CAN acts as an oxidant to generate the potent electrophilic iodine species in situ, which then reacts selectively at the C4 position.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data provides a fingerprint for the molecule.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show two singlets. One corresponding to the N-methyl protons (approx. δ 3.9-4.1 ppm) and another for the single remaining proton on the pyrazole ring at the C5 position (approx. δ 7.6-7.8 ppm). The disappearance of the C4-H signal from the precursor spectrum is a key indicator of successful iodination. |

| ¹³C NMR | Distinct signals for all five carbon atoms are expected. The signal for the C4 carbon will be shifted significantly downfield and will show a reduced intensity due to the presence of the heavy iodine atom (C-I bond, approx. δ 60-70 ppm). |

| ¹⁹F NMR | A singlet is expected for the three equivalent fluorine atoms of the CF₃ group (approx. δ -60 to -65 ppm relative to CFCl₃). |

| Mass Spec. | The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 276. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |

Applications in Medicinal Chemistry

The primary value of this compound in drug development is its function as a versatile intermediate. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), enabling a wide range of cross-coupling reactions.

This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at the C4 position, rapidly building molecular complexity. This strategy is central to the synthesis of libraries of compounds for screening against biological targets.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The 1-methyl-3-trifluoromethyl-pyrazole moiety itself is present in numerous bioactive molecules, including kinase inhibitors and anti-inflammatory agents, making this building block particularly relevant.[1] For example, the blockbuster drug Celecoxib, a selective COX-2 inhibitor, features a related trifluoromethyl-pyrazole core, underscoring the pharmaceutical importance of this scaffold.[11][12]

Detailed Experimental Protocols

The following protocols are representative methods based on established literature procedures and are designed to be self-validating.

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (Precursor)

This protocol is adapted from procedures for the synthesis of trifluoromethylated pyrazoles.[6][7]

-

Reaction Setup: To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude oil, a mixture of 3-CF₃ and 5-CF₃ regioisomers, is purified and separated by fractional distillation under vacuum to yield the pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Protocol 2: C4-Iodination via CAN-Mediated Reaction

This protocol is based on highly regioselective methods for pyrazole iodination.[9][10][13]

-

Materials: 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), elemental iodine (I₂, 1.2 eq), ceric ammonium nitrate (CAN, 2.5 eq), and acetonitrile (solvent).

-

Reaction Setup: Dissolve the pyrazole precursor in acetonitrile in a round-bottom flask. Add the elemental iodine and stir until dissolved.

-

Reaction: Slowly add a solution of CAN in acetonitrile to the mixture at room temperature. The reaction is often accompanied by a color change. Stir for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine. Extract the mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the strategic combination of its substituents. The trifluoromethyl group confers desirable physicochemical properties for drug candidates, while the N-methyl group provides stability. Most importantly, the C4-iodo group serves as a precisely positioned functional handle for building molecular complexity through reliable and versatile cross-coupling chemistry. A thorough understanding of its regioselective synthesis, particularly the mechanistic rationale behind electrophilic iodination, empowers medicinal chemists to leverage this building block effectively in the design and synthesis of next-generation therapeutics.

References

-

Tairov M., Levchenko V., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ResearchGate. Available at: [Link][9][10]

-

Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. Available at: [Link]

-

Malkov, G. A., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link][14]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Ningbo Inno Pharmchem. Available at: [Link][15]

-

Anderson, J. C., et al. (2006). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters. Available at: [Link]

-

Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate. Available at: [Link]

-

Reddy, A. R., et al. (2012). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem. Available at: [Link][3]

-

Kamal, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link][1]

-

Jones, A. W., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link][4]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. BioMed Research International. Available at: [Link][2]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound AldrichCPR 1194377-09-7 [sigmaaldrich.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. enamine.net [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in modern medicinal and agricultural chemistry. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, while the iodine atom serves as a versatile handle for further molecular elaboration through cross-coupling reactions. This document details the core two-stage synthetic strategy, encompassing the initial formation of the pyrazole ring followed by its regioselective iodination. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated and Iodinated Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that constitute the core scaffold of numerous biologically active molecules.[1] Their prevalence in blockbuster drugs such as Celecoxib and Rimonabant underscores their importance as "privileged structures" in drug discovery.[2] The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[3][4][5]

The target molecule, this compound, combines the benefits of the pyrazole core and the CF₃ group with a strategically placed iodine atom. This carbon-iodine bond is a key functional group for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[6][7] This guide offers a detailed examination of its synthesis, providing the necessary insights for its efficient and scalable production.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and widely adopted pathway to this compound involves two principal stages:

-

Pyrazole Core Synthesis : Construction of the precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

-

Regioselective Iodination : Introduction of an iodine atom at the C4 position of the pyrazole ring.

This staged approach allows for the controlled synthesis and purification of the pyrazole intermediate before the final functionalization step.

Figure 1: High-level overview of the two-stage synthesis pathway.

Stage 1: Synthesis of the 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Precursor

The foundational step is the creation of the pyrazole ring system. The Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, is the most robust and scalable method.[2]

Mechanistic Rationale and Reagent Selection

The key transformation is the reaction between a trifluoromethylated β-dicarbonyl equivalent and methylhydrazine.[8] A highly effective and commercially available starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . This enone serves as a synthetic equivalent of trifluoroacetoacetone.

The reaction with methylhydrazine proceeds via nucleophilic attack, cyclization, and subsequent dehydration to yield the aromatic pyrazole ring. A critical consideration in this reaction is regioselectivity. The reaction can theoretically produce two regioisomers:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole (the desired isomer)

-

1-methyl-5-(trifluoromethyl)-1H-pyrazole (the undesired isomer)

The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine has been shown to be a practical method for producing a mixture of these isomers, which can then be separated.[9][10][11] Scalable separation is achievable through fractional distillation, leveraging differences in their boiling points.[10][11]

Figure 3: Workflow for the regioselective iodination step.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is a representative procedure based on common practices for iodinating pyrazole systems. [6][12]

-

Reaction Setup : Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Reagent Addition : Cool the solution in an ice bath (0 °C). Slowly add N-Iodosuccinimide (NIS) (1.1-1.2 eq.).

-

Acid Catalyst : Carefully add concentrated sulfuric acid or trifluoroacetic acid (catalytic to stoichiometric amounts can be used) to the mixture while maintaining the low temperature.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup : Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Neutralize the mixture with a base like sodium bicarbonate.

-

Extraction : Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound. [6]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | 150.10 | 154784-63-1 |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 |

| This compound | C₅H₄F₃IN₂ | 276.00 | 1194377-09-7 |

Table 2: Summary of Typical Reaction Parameters

| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Yield | Reference(s) |

| 1. Pyrazole Synthesis | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Methylhydrazine | Neat or Solvent | 80-90 °C | 80-90% (mixture) | [9][11] |

| 2. Iodination | 1-methyl-3-CF₃-pyrazole, NIS, H₂SO₄/TFA | Acetonitrile | 0 °C to RT | 70-85% | [7][12] |

Safety and Handling

-

Methylhydrazine : Is a toxic and flammable compound. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trifluoroacetic Acid (TFA) / Sulfuric Acid : Are highly corrosive. Avoid contact with skin and eyes. Handle only in a fume hood.

-

N-Iodosuccinimide (NIS) : Is an irritant. Avoid inhalation of dust and contact with skin.

-

General Precautions : All reactions should be performed in a well-ventilated fume hood. Always wear appropriate PPE.

Conclusion

The synthesis of this compound is a robust and reproducible process. The two-stage strategy, beginning with the cyclocondensation to form the pyrazole core followed by a highly regioselective electrophilic iodination, provides an efficient route to this valuable synthetic intermediate. By understanding the underlying mechanisms and carefully selecting reagents and conditions, researchers can reliably produce this building block for application in the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. NIH. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Taylor and Francis Group. [Link]

-

Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

-

Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Wiley Online Library. [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... ResearchGate. [Link]

-

Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

-

Electrophilic iodination: A gateway to high iodine compounds and energetic materials. Dalton Transactions. [Link]

-

Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

-

Iodination of highly basic pyrazoles by HOI. ResearchGate. [Link]

-

Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. ResearchGate. [Link]

-

NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. ResearchGate. [Link]

-

Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Characterization of 4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Introduction: The Structural Significance of a Substituted Pyrazole

Substituted pyrazoles are a critical scaffold in modern medicinal chemistry and materials science.[1] Their versatile five-membered heterocyclic structure allows for precise, multi-vector functionalization, leading to a vast chemical space with diverse biological activities and unique photophysical properties.[1][2] The compound of interest, 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (C₅H₄F₃IN₂), embodies this principle. Its key features—an N-methylated pyrazole core, a strongly electron-withdrawing trifluoromethyl group at C3, and a heavy iodine atom at C4—create a unique electronic and steric environment. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can be crucial for bioavailability in drug candidates, while the iodo-substituent provides a valuable synthetic handle for further elaboration via cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.[3][4][5]

Given its potential as a key building block, an unambiguous confirmation of its structure is paramount.[1] This guide provides a comprehensive analysis of the expected spectral data for 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole. While specific, published spectra for this exact molecule are not widely available, we can confidently predict its spectral characteristics by leveraging established principles of spectroscopy and comparative data from structurally analogous compounds.[6] This document serves as a predictive framework and a methodological guide for researchers synthesizing or working with this compound, ensuring scientific integrity through a multi-technique approach to structural validation.

Predicted Spectroscopic Data & Interpretation

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental electronic effects of the substituents:

-

N-Methyl Group (N-CH₃): An electron-donating group.

-

Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group via induction.

-

Iodine Atom (-I): An electron-withdrawing, heavy halogen that influences chemical shifts and mass spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR.

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in the molecule.

-

C5-H (Singlet, ~7.9-8.1 ppm): The lone proton on the pyrazole ring is at the C5 position. Its chemical shift will be significantly downfield due to the anisotropic effect of the aromatic ring and the deshielding influence of the adjacent iodine atom at C4. In a similar compound, 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole, the C5-H proton appears at 7.97 ppm.[5]

-

N-CH₃ (Singlet, ~3.9-4.1 ppm): The three protons of the N-methyl group are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the attachment to the nitrogen atom within the aromatic system. Data for unsubstituted 1-methylpyrazole shows this peak at 3.88 ppm.[7] The presence of electron-withdrawing groups at C3 and C4 is expected to shift this peak slightly further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Data |

|---|---|---|---|

| C5-H | 7.9 – 8.1 | Singlet (s) | Deshielded by aromatic ring and adjacent iodine. Analogous C5-H in a 4-iodo-3-CF₃ pyrazole appears at 7.97 ppm.[5] |

| N-CH₃ | 3.9 – 4.1 | Singlet (s) | Attached to nitrogen in the pyrazole ring. The N-CH₃ in 1-methylpyrazole is at 3.88 ppm.[7] |

The ¹³C NMR spectrum will provide critical information about the five unique carbon atoms in the molecule. A key feature will be the observation of coupling between carbon and fluorine atoms (JC-F).

-

C3 (~145 ppm, Quartet): This carbon is directly attached to the trifluoromethyl group. It will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms (²JC-F ≈ 37 Hz).[5]

-

C4 (~56 ppm): The carbon bearing the iodine atom. The heavy atom effect of iodine typically shields the attached carbon, but the combined electron-withdrawing effects from the adjacent CF₃ and the iodine itself result in a complex shift. In a similar structure, this carbon appears at 55.9 ppm.[5]

-

C5 (~137 ppm): This carbon, bonded to the only ring proton, will be found in the aromatic region.

-

CF₃ (~121 ppm, Quartet): The trifluoromethyl carbon itself will appear as a strong quartet with a large one-bond C-F coupling constant (¹JC-F ≈ 270 Hz).[5]

-

N-CH₃ (~39 ppm): The methyl carbon will be the most upfield signal, consistent with an sp³-hybridized carbon attached to a nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling | Rationale & Comparative Data |

|---|---|---|---|

| C3 | ~145 | Quartet (²JC-F ≈ 37 Hz) | Attached to CF₃ group. Analogous carbon is at 144.9 ppm (q, ²JC-F = 37.2 Hz).[5] |

| C4 | ~56 | Singlet | Attached to iodine. Analogous carbon is at 55.9 ppm.[5] |

| C5 | ~137 | Singlet | Aromatic CH carbon. |

| N-CH₃ | ~39 | Singlet | Methyl carbon attached to nitrogen. |

| CF₃ | ~121 | Quartet (¹JC-F ≈ 270 Hz) | Trifluoromethyl carbon. Analogous carbon is at 121.0 ppm (q, ¹JC-F = 270.2 Hz).[5] |

¹⁹F NMR is highly sensitive to the local electronic environment and provides an unambiguous signal for the trifluoromethyl group.[8]

-

CF₃ (Singlet, ~ -61 to -63 ppm): The three fluorine atoms of the CF₃ group are equivalent and are not coupled to any nearby protons. Therefore, they will appear as a sharp singlet. The chemical shift is characteristic for a CF₃ group attached to a pyrazole ring. For example, 4-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole shows its ¹⁹F signal at -61.72 ppm.[5] The typical range for CF₃ groups on heterocyclic systems can vary but this provides a strong reference point.[9][10]

Table 3: Predicted ¹⁹F NMR Chemical Shift (CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Data |

|---|---|---|---|

| C3-CF₃ | -61 to -63 | Singlet (s) | Typical range for CF₃ on a pyrazole ring. An analogous compound shows a signal at -61.72 ppm.[5] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3100 - 3180 | C-H Stretch | Aromatic C-H (C5-H) | Characteristic for sp² C-H bonds in heterocyclic systems.[11] |

| 2950 - 3000 | C-H Stretch | Aliphatic C-H (N-CH₃) | Typical for sp³ C-H bonds. |

| 1500 - 1550 | C=N / C=C Stretch | Pyrazole Ring | Aromatic ring stretching vibrations. |

| 1100 - 1300 | C-F Stretch | Trifluoromethyl (CF₃) | Strong, characteristic absorptions for C-F bonds.[5] |

| ~500 - 600 | C-I Stretch | Carbon-Iodine Bond | Weaker absorption in the fingerprint region. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation patterns, further structural information.

-

Molecular Ion (M⁺): The empirical formula is C₅H₄F₃IN₂ with a molecular weight of 276.00 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 275.94.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will not have a characteristic M+2 pattern like chlorine or bromine. However, the presence of carbon will result in a small M+1 peak from the natural abundance of ¹³C.

-

Key Fragmentation Pathways: Electron Impact (EI) ionization would likely induce fragmentation. Expected fragmentation includes:

-

Loss of Iodine ([M-I]⁺): Cleavage of the C-I bond would result in a fragment at m/z ≈ 149. This is often a favorable fragmentation pathway.

-

Loss of Methyl ([M-CH₃]⁺): Loss of the N-methyl group would yield a fragment at m/z ≈ 261.

-

Loss of CF₃ ([M-CF₃]⁺): Cleavage of the C-CF₃ bond would produce a fragment at m/z ≈ 207.

-

Methodology: A Self-Validating Experimental Workflow

To ensure the trustworthiness of the acquired data, a rigorous and well-documented experimental protocol is essential.[12] Each step is designed to provide high-quality data that collectively validates the molecular structure.

Experimental Protocols

-

Sample Preparation:

-

NMR: Accurately weigh 5-10 mg of the solid compound.[1] Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer.[1] Ensure good contact between the sample and the crystal.

-

MS (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into the Electrospray Ionization (ESI) source.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer.[11] For ¹³C, a sufficient number of scans (e.g., 1024 or more) should be used to achieve an adequate signal-to-noise ratio.[1]

-

IR: Record the spectrum over the range of 4000–600 cm⁻¹.[11]

-

MS: Acquire a full scan high-resolution mass spectrum to confirm the exact mass of the molecular ion.

-

Data Validation Workflow

Caption: Workflow for spectroscopic data acquisition and cross-validation.

Conclusion

The structural elucidation of 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole requires a synergistic application of modern spectroscopic techniques. This guide has provided a detailed, predictive framework for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra. By following the outlined methodologies and cross-validating the results from each analysis, researchers can achieve an unambiguous confirmation of the compound's identity. This rigorous approach not only ensures the integrity of the immediate research but also builds a reliable foundation for the future use of this versatile pyrazole building block in drug discovery and materials science.

References

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Vulcanchem. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

- BenchChem. Technical Support Center: Characterization of Substituted Pyrazoles.

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]

-

SpectraBase. 1,3-bis(4-Chlorophenyl)-4-(trifluoromethyl)pyrazole - Optional[13C NMR]. Available from: [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]

-

National Institutes of Health. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]

-

Royal Society of Chemistry. “On Water” Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparatio. Available from: [Link]

-

National Institutes of Health. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

-

ResearchGate. Characteristic ¹H, ¹³C, and ¹⁹F NMR signals (DMSO-d6, δ, ppm) for... Available from: [Link]

-

ResearchGate. Key ¹⁹F, ¹H, and ¹³C NMR assignments for compounds 1a and 1b. Available from: [Link]

-

ResearchGate. (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

-

MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

-

Supporting Information. Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. Available from: [Link]

-

ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Available from: [Link]

-

Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available from: [Link]

-

Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available from: [Link]

-

Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

-

PubChemLite. 4-iodo-3-(trifluoromethyl)-1h-pyrazole. Available from: [Link]

-

National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

-

Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Royal Society of Chemistry. A vibrational assignment for pyrazole. Available from: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]

-

YouTube. Mass Spectral Fragmentation Pathways. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole solubility

An In-Depth Technical Guide to the Solubility Profile of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole

Introduction

This compound (CAS No. 1194377-09-7) is a halogenated and trifluoromethylated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As with many pyrazole derivatives, it serves as a versatile building block in the development of agrochemicals and novel pharmaceutical agents, where the pyrazole scaffold is a common feature in biologically active molecules.[1][2] An understanding of a compound's solubility is a cornerstone of its application, influencing everything from reaction kinetics in process chemistry to bioavailability in drug development. Poor solubility, in particular, can present significant challenges for researchers.[3]

This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. Moving beyond a simple data sheet, this document elucidates the physicochemical rationale behind its expected solubility behavior and furnishes detailed, field-proven protocols for its empirical determination. The methodologies described herein are designed to be robust and self-validating, empowering researchers to generate reliable and reproducible solubility data.

Physicochemical Properties & Their Influence on Solubility